Allapinin
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
Lappaconite Hydrobromide is typically extracted from the roots of Aconitum sinomontanum Nakai . The extraction process involves several steps, including the use of solvents and purification techniques to isolate the alkaloid. One common method involves the hydrolysis of Lappaconitine in acidic solutions, such as sulfuric acid or hydrochloric acid, to produce N-Deacetyllappaconitine . The choice of acid and reaction conditions, including solvent, temperature, and concentration, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of Lappaconite Hydrobromide involves large-scale extraction and purification processes. The roots of Aconitum sinomontanum Nakai are harvested and processed to extract the alkaloid. The crude extract is then subjected to further purification steps, including crystallization and chromatography, to obtain high-purity Lappaconite Hydrobromide .
Chemical Reactions Analysis
Types of Reactions
Lappaconite Hydrobromide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .
Oxidation and Reduction: These reactions can modify the functional groups on the alkaloid, leading to the formation of new compounds with potentially different biological activities.
Common Reagents and Conditions
Acids: Sulfuric acid, hydrochloric acid, and hydrobromic acid are commonly used for hydrolysis reactions.
Oxidizing Agents: Various oxidizing agents can be used to modify the alkaloid structure.
Major Products
The major products formed from these reactions include N-Deacetyllappaconitine and other derivatives that retain the core structure of the alkaloid but with modified functional groups .
Scientific Research Applications
Lappaconite Hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of diterpene alkaloids.
Medicine: Lappaconite Hydrobromide is being researched for its potential use in treating pain and inflammation.
Mechanism of Action
Lappaconite Hydrobromide exerts its effects primarily through the inhibition of sodium channels in nerve cells . By blocking these channels, the compound reduces the transmission of pain signals, leading to its analgesic effects . Additionally, it has been shown to modulate other ion channels and receptors, contributing to its anti-inflammatory and antiarrhythmic properties .
Comparison with Similar Compounds
Lappaconite Hydrobromide is often compared to other diterpene alkaloids, such as Aconitine and Mesaconitine .
Aconitine: Similar to Lappaconite Hydrobromide, Aconitine is also derived from Aconitum species and has potent analgesic properties.
Mesaconitine: This compound shares a similar structure with Lappaconite Hydrobromide but differs in its pharmacological profile.
Lappaconite Hydrobromide stands out due to its balanced profile of efficacy and safety, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C32H45BrN2O8 |
---|---|
Molecular Weight |
665.6 g/mol |
IUPAC Name |
(11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl) 2-acetamidobenzoate;hydrobromide |
InChI |
InChI=1S/C32H44N2O8.BrH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H |
InChI Key |
CFFYROOPXPKMEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br |
Pictograms |
Acute Toxic |
Synonyms |
allapinin allapinine |
Origin of Product |
United States |
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